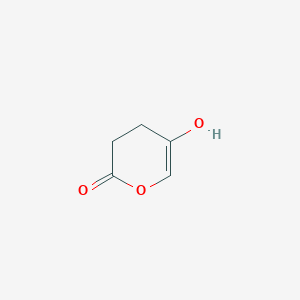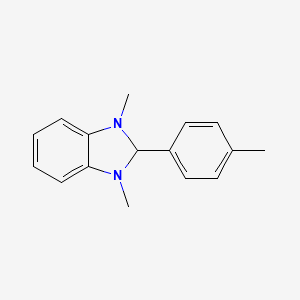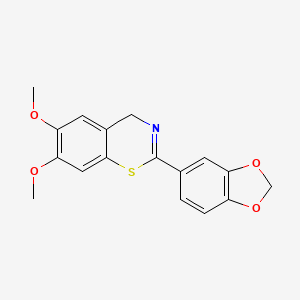
4-Phenyl-2,3-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bondsDihydropyridines are well-known for their biological activities, particularly as calcium channel blockers, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-2,3-dihydropyridine can be synthesized using various methods. One common approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as p-toluenesulfonic acid can be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it to tetrahydropyridine or piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine and piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
4-Phenyl-2,3-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to calcium channel modulation and signal transduction.
Medicine: As a calcium channel blocker, it is investigated for its potential in treating hypertension and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-Phenyl-2,3-dihydropyridine involves its role as a calcium channel blocker. It binds to and inhibits voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels. This inhibition prevents calcium ions from entering the cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound’s interaction with these channels reduces vascular resistance and cardiac workload .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, but without the dihydropyridine’s double bonds.
Piperidine: A fully saturated six-membered ring with one nitrogen atom.
Tetrahydropyridine: A partially saturated six-membered ring with one nitrogen atom and one double bond.
Uniqueness: 4-Phenyl-2,3-dihydropyridine stands out due to its specific structure, which allows it to act effectively as a calcium channel blocker. Its phenyl group enhances its lipophilicity, improving its interaction with lipid membranes and increasing its biological activity compared to other dihydropyridines .
Properties
CAS No. |
106341-02-0 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydropyridine |
InChI |
InChI=1S/C11H11N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,8H,7,9H2 |
InChI Key |
IYSZUXJTMIETGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)

![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

